molecular formula C21H19NO5S B11652905 ethyl (5Z)-5-(3-hydroxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-hydroxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11652905
M. Wt: 397.4 g/mol
InChI Key: STXHYMHLNKGXPO-OYBLBNEUSA-N
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Description

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and a hydroxylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate in the presence of a base to form the thiophene ring .

Industrial Production Methods

the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the Schiff base would yield an amine .

Scientific Research Applications

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-5-4-6-15(23)11-13)28-20(18)22-14-7-9-16(26-2)10-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20?

InChI Key

STXHYMHLNKGXPO-OYBLBNEUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)O)/SC1=NC3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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